molecular formula C28H34F3N5O4 B12290664 CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-61-6

CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester

Cat. No.: B12290664
CAS No.: 1402612-61-6
M. Wt: 561.6 g/mol
InChI Key: NUWWTGPNHRKNPN-UHFFFAOYSA-N
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Description

Carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound. It belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a trifluoromethoxyphenyl group, a triazole ring, and a phenylethyl group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester typically involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution reaction where the trifluoromethoxyphenyl group is introduced to the triazole ring.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction.

    Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group and the triazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, phenyl-, 1-methylethyl ester

Uniqueness

The presence of the trifluoromethoxyphenyl group and the triazole ring distinguishes this compound from other carbamates. These functional groups confer unique chemical properties, such as increased stability and specific binding affinity to molecular targets, making it a valuable compound in various scientific applications.

Properties

CAS No.

1402612-61-6

Molecular Formula

C28H34F3N5O4

Molecular Weight

561.6 g/mol

IUPAC Name

tert-butyl N-[5-[2-phenylethyl-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]amino]pentyl]carbamate

InChI

InChI=1S/C28H34F3N5O4/c1-27(2,3)40-25(37)32-17-8-5-9-18-35(19-16-21-10-6-4-7-11-21)26(38)36-20-24(33-34-36)22-12-14-23(15-13-22)39-28(29,30)31/h4,6-7,10-15,20H,5,8-9,16-19H2,1-3H3,(H,32,37)

InChI Key

NUWWTGPNHRKNPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)C(=O)N2C=C(N=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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